molecular formula C17H15N3O2S B2601553 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide CAS No. 1797719-62-0

2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide

Cat. No.: B2601553
CAS No.: 1797719-62-0
M. Wt: 325.39
InChI Key: FXCWQGVJFVJPGU-UHFFFAOYSA-N
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Description

2-(6-Oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide is a synthetic small molecule featuring a pyridazinone core, a structure of high interest in medicinal chemistry. Pyridazinone derivatives are recognized for their diverse biological activities and are frequently explored as key scaffolds in the development of enzyme inhibitors . This acetamide derivative is designed for research applications, particularly in the screening and development of novel therapeutic agents. The molecular structure, which incorporates a thiophene and a benzyl group, is typical of compounds investigated for targeting protein-protein interactions or allosteric sites on enzymes . Research on similar pyridazinone-acetamide hybrids suggests potential value in early-stage drug discovery programs, including those focused on oncology and central nervous system diseases . The compound is supplied for research purposes as a characterizable small molecule to support these investigative efforts. This product is intended for Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-(6-oxopyridazin-1-yl)-N-[(2-thiophen-3-ylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c21-16(11-20-17(22)6-3-8-19-20)18-10-13-4-1-2-5-15(13)14-7-9-23-12-14/h1-9,12H,10-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXCWQGVJFVJPGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC(=O)CN2C(=O)C=CC=N2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide (CAS Number: 1797719-62-0) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activities, and relevant research findings.

  • Molecular Formula : C17H15N3O2S
  • Molecular Weight : 325.39 g/mol
  • Structure : The compound features a pyridazine ring fused with a thiophene moiety, which is significant for its biological interactions.

Anti-inflammatory Properties

Recent studies have shown that derivatives of oxopyridazine compounds exhibit significant anti-inflammatory properties. For instance, related compounds have been evaluated for their inhibitory effects on cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process.

  • Case Study : A study focused on pyridazine-based sulfonamide derivatives demonstrated their ability to selectively inhibit COX-2 over COX-1, with IC50 values ranging from 0.05 to 0.14 mM for COX-2 and much higher values for COX-1, indicating a favorable selectivity index . This suggests that similar derivatives, including this compound, may possess comparable anti-inflammatory activity.
CompoundCOX-2 IC50 (mM)COX-1 IC50 (mM)Selectivity Index
Compound A0.055.0100
Compound B0.0612.6210
Target Compound Potentially similar Potentially higher To be determined

Anticancer Activity

Research indicates that pyridazine derivatives can also target cancer-related pathways. The inhibition of carbonic anhydrase (CA) isoforms has been linked to the anticancer activity of these compounds.

  • Case Study : In vitro studies on pyridazine derivatives showed effective inhibition of the hCA IX isoform, which is often overexpressed in various cancers . This suggests that this compound could be explored for its anticancer potential.

The biological activity of this compound may be attributed to its ability to interact with specific enzyme targets involved in inflammatory and cancer pathways. The presence of the thiophene ring may enhance its binding affinity and selectivity towards these targets.

Research Findings

A thorough literature review reveals limited but promising data regarding the biological activities of similar compounds. Notable findings include:

  • Selective COX Inhibition : Pyridazine derivatives can selectively inhibit COX enzymes, which is vital for developing anti-inflammatory drugs.
  • Anticancer Potential : Compounds targeting CA isoforms could provide new avenues for cancer treatment.
  • Synthesis and Characterization : Various synthetic methods have been reported for creating these compounds, emphasizing the importance of structural modifications in enhancing biological activity .

Scientific Research Applications

Chemical Characteristics

  • Molecular Formula : C17H15N3O2S
  • Molecular Weight : 325.4 g/mol
  • CAS Number : 1797719-62-0

The compound's structure consists of a benzyl group linked to an acetamide and a 6-oxopyridazine ring, which is known for its diverse reactivity and biological activity.

Anticancer Activity

Research indicates that compounds containing pyridazine derivatives exhibit promising anticancer properties. The structural configuration of 2-(6-oxopyridazin-1(6H)-yl)-N-(2-(thiophen-3-yl)benzyl)acetamide may enhance its ability to inhibit tumor cell proliferation. Studies have shown that similar compounds can induce apoptosis in cancer cells through various mechanisms, including the modulation of signaling pathways involved in cell survival and apoptosis.

Antimicrobial Properties

The presence of the thiophene group in this compound suggests potential antimicrobial activity. Thiophenes are known to possess antibacterial and antifungal properties, making this compound a candidate for further investigation as an antimicrobial agent. Preliminary studies on related compounds have demonstrated their effectiveness against a variety of bacterial strains .

Anti-inflammatory Effects

Pyridazinone derivatives have been reported to exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes involved in the inflammatory response. The application of This compound in inflammatory disease models could provide insights into its therapeutic potential for conditions such as arthritis or chronic inflammation .

Synthetic Methodologies

The synthesis of This compound typically involves multi-step organic reactions. Key synthetic routes may include:

  • Formation of the Pyridazine Core :
    • Starting materials: 1,3-dicarbonyl compounds and hydrazine derivatives.
    • Reaction conditions: Reflux in suitable solvents (e.g., ethanol or methanol).
  • Introduction of the Thiophene Group :
    • Utilization of thiophene derivatives through electrophilic substitution reactions.
    • Conditions: Use of Lewis acids to facilitate the reaction.
  • Final Acetamide Formation :
    • Coupling reactions with benzyl amines under acidic or basic conditions to yield the final product.

Case Studies

Several studies have highlighted the applications of similar pyridazine-based compounds:

  • Anticancer Study :
    A study investigated a series of pyridazine derivatives for their ability to inhibit cancer cell lines (e.g., MCF7 and HeLa). Results indicated that certain modifications enhanced cytotoxicity significantly compared to controls .
  • Antimicrobial Efficacy :
    Research on thiophene-containing compounds demonstrated broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, suggesting that modifications leading to similar structures could yield effective agents against resistant strains .
  • Inflammation Model :
    In vivo studies using animal models for arthritis showed that pyridazine derivatives reduced inflammation markers significantly when administered over a period, indicating their potential as anti-inflammatory drugs .

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Halogenated aryl groups (e.g., 8a, 8b) exhibit variable synthetic yields, likely due to steric or electronic effects. The iodine substituent in 8b improves yield compared to bromine in 8a, possibly due to enhanced leaving-group ability during synthesis .
  • Solubility and Bioavailability: Methoxybenzyl substituents (8c, 84) may increase solubility, as seen in other pyridazinones with polar groups .
  • Thiophene vs. Benzyl/Methoxy Groups : The target compound’s thiophene moiety introduces sulfur-based heteroaromaticity, which could influence redox properties or interactions with sulfur-binding enzymes (e.g., cyclooxygenases) .

Pharmacological and Functional Comparisons

While direct pharmacological data for the target compound are unavailable, inferences can be drawn from structurally related analogs:

  • Anti-Inflammatory Activity : Compound 71 (N-(4-bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]-acetamide) demonstrates significant anti-inflammatory effects in preclinical models, attributed to its methoxybenzyl group’s ability to modulate COX-2 expression . The target compound’s thiophene group may similarly interact with inflammatory mediators but with distinct electronic effects.
  • Antimicrobial Potential: Pyridazinones with methylthio substituents (e.g., 8a–8c) show moderate antimicrobial activity, suggesting that the target compound’s thiophene could enhance this property due to sulfur’s role in disrupting microbial membranes .
  • Synthetic Challenges : The low yield of 8a (10%) highlights the difficulty of introducing bulky substituents, whereas the target compound’s synthesis may face similar challenges if the thiophene-benzyl group imposes steric constraints .

Physicochemical and Metabolic Considerations

  • Metabolic Stability : Thiophene rings are prone to oxidative metabolism, which could shorten half-life compared to compounds with methylthio or methoxy groups (e.g., 8c) .

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